REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.ClC1C=C(C[C@H](N)CN(C)C)C=CC=1.[CH2:23]([O:25][C:26]([CH:28]1[CH2:32][CH2:31][S:30](=[O:34])(=[O:33])[N:29]1CC1C=CC=C(C=O)C=1)=[O:27])[CH3:24].C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[CH2:23]([O:25][C:26]([CH:28]1[CH2:32][CH2:31][S:30](=[O:33])(=[O:34])[NH:29]1)=[O:27])[CH3:24] |f:1.2,4.5|
|
Name
|
|
Quantity
|
338 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
(S)-3-(3-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)C[C@@H](CN(C)C)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1N(S(CC1)(=O)=O)CC1=CC(=CC=C1)C=O
|
Name
|
Intermediate 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1N(S(CC1)(=O)=O)CC1=CC(=CC=C1)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
90.9 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
750 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
STIRRING
|
Details
|
stir
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (50 mL) was added
|
Type
|
WASH
|
Details
|
The solution was washed
|
Type
|
WASH
|
Details
|
with washed with water (2×10 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1NS(CC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: CALCULATEDPERCENTYIELD | 231.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |